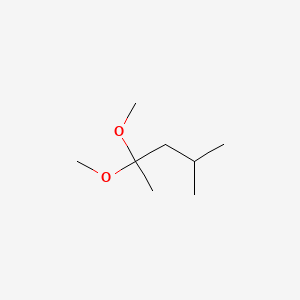

![molecular formula C14H10N4 B6176098 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile CAS No. 133690-91-2](/img/no-structure.png)

4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile, also known as 4-AMBPC, is a compound that has been studied for its potential to be used in various scientific research applications. 4-AMBPC has been found to have certain biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Aplicaciones Científicas De Investigación

Genotoxic Impurities in Pharmaceuticals

4'-(Azidomethyl)-[1,1'-biphenyl]-2-carbonitrile (GTI-azide-1) is identified as a potential genotoxic impurity in active pharmaceutical ingredients of sartans with a tetrazole group. A method using high-performance liquid chromatography coupled with mass spectrometry was developed to determine GTI-azide-1 at sub-ppm levels, crucial for pharmaceutical analysis (Jireš et al., 2021).

Surface-Catalyzed Photodissociation

Research on the surface-catalyzed photodissociation of related aromatic azo compounds, including this compound, was conducted using surface-enhanced Raman scattering and quantum chemical calculations. This work provides insights into the spectroscopic data crucial for chemical applications, such as plasmon-driven azo coupling (Eom et al., 2019).

Antibacterial, Antifungal, and Antimalarial Screening

Compounds derived from this compound were synthesized and screened for their biological activities. These compounds showed promising antimalarial, antibacterial, and antifungal activities, comparable to standard drugs like quinine and ampicillin (Malani & Dholakiya, 2013).

Preparation and Environmental Considerations

Research on the preparation of biphenyl-4-carbonitrile, a related compound, highlighted environmentally friendly synthesis methods. This research offers insights into sustainable practices in chemical synthesis and pharmaceutical production (Shen Yong-jia, 2009).

Spectroscopic Characterization and Pharmacological Studies

Novel heterocyclic azo dyes derived from similar compounds were synthesized and characterized spectroscopically. Their biological screening against various microbial strains showed promising activity, contributing to the development of new pharmacological agents (Mallikarjuna & Keshavayya, 2020).

Mecanismo De Acción

Target of Action

It is known to be an impurity in some sartan medications . Sartans, also known as angiotensin II receptor blockers (ARBs), primarily target the angiotensin II type 1 (AT1) receptor, which plays a crucial role in regulating blood pressure .

Biochemical Pathways

This system plays a significant role in regulating blood pressure and fluid balance .

Result of Action

In April 2021, 4’-(azidomethyl)-[1,1’-biphenyl]-2-carbonitrile, tested positive on two independent Ames tests, suggesting that this compound might be a mutagenic impurity . This means it could potentially cause genetic mutations, increasing the risk of cancer.

Action Environment

The action, efficacy, and stability of 4’-(azidomethyl)-[1,1’-biphenyl]-2-carbonitrile can be influenced by various environmental factors. These factors could include the manufacturing process of the sartan medications, storage conditions, and the presence of other impurities . .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile' involves the introduction of an azide group and a nitrile group onto a biphenyl molecule through a series of reactions.", "Starting Materials": [ "4-bromomethylbiphenyl", "NaN3", "CuSO4", "Sodium ascorbate", "Acetonitrile", "Toluene", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Synthesis of 4-bromomethylbiphenyl by reacting biphenyl with bromomethane in the presence of a strong base such as sodium hydroxide.", "Step 2: Conversion of 4-bromomethylbiphenyl to 4-(azidomethyl)biphenyl by reacting it with sodium azide in the presence of copper sulfate and sodium ascorbate as a reducing agent in acetonitrile.", "Step 3: Synthesis of 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile by reacting 4-(azidomethyl)biphenyl with acetonitrile in the presence of toluene and hydrochloric acid as a catalyst." ] } | |

Número CAS |

133690-91-2 |

Fórmula molecular |

C14H10N4 |

Peso molecular |

234.3 |

Pureza |

99 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.